molecular formula C10H13NO B8559218 1-Amino-7-hydroxy-4-methylindane

1-Amino-7-hydroxy-4-methylindane

Cat. No.: B8559218
M. Wt: 163.22 g/mol
InChI Key: UGWOTOVUNUJRNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Amino-7-hydroxy-4-methylindane is a synthetic aminoindane derivative supplied exclusively for research purposes. Compounds within the aminoindane class are characterized by a bicyclic indane structure incorporating an amine group, making them rigid, conformationally constrained analogs of phenethylamine . This structural feature is of significant interest in neuroscience and medicinal chemistry research, particularly for studying interactions with monoamine neurotransmitter systems such as serotonin, norepinephrine, and dopamine . The specific substitution pattern of the 1-amino and 7-hydroxy groups on the 4-methylindane scaffold presents a unique molecular framework. Researchers can utilize this compound as a key intermediate or precursor in structural-activity relationship (SAR) studies, library synthesis, and the development of novel bioactive molecules . It is also a candidate for investigating metabolic pathways and conducting toxicological profiling using in silico and other New Approach Methodologies (NAMs) to better understand the properties of emerging synthetic compounds . This product is strictly For Research Use Only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. All safety data sheets and handling protocols must be consulted prior to use.

Properties

Molecular Formula

C10H13NO

Molecular Weight

163.22 g/mol

IUPAC Name

3-amino-7-methyl-2,3-dihydro-1H-inden-4-ol

InChI

InChI=1S/C10H13NO/c1-6-2-5-9(12)10-7(6)3-4-8(10)11/h2,5,8,12H,3-4,11H2,1H3

InChI Key

UGWOTOVUNUJRNY-UHFFFAOYSA-N

Canonical SMILES

CC1=C2CCC(C2=C(C=C1)O)N

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues

Key structural analogues include:

  • 5-Methoxy-6-methyl-2-aminoindan: Features a methoxy group at position 5, methyl at position 6, and amino at position 2.
  • 5-Iodo-2-aminoindan: Substituted with iodine at position 5 and amino at position 2.
  • 2-Aminoindan (2-AI): A simpler analogue lacking additional substituents.

Table 1: Structural and Pharmacological Comparisons

Compound Substituent Positions Pharmacological Effects Toxicity Profile
1-Amino-7-hydroxy-4-methylindane 1-NH₂, 7-OH, 4-CH₃ Unknown (predicted serotonergic activity) Not reported
5-Methoxy-6-methyl-2-aminoindan 2-NH₂, 5-OCH₃, 6-CH₃ MDMA-like entactogen effects Potential neurotoxicity
5-Iodo-2-aminoindan 2-NH₂, 5-I Nonneurotoxic; retains stimulant properties Low neurotoxicity
2-Aminoindan (2-AI) 2-NH₂ Mild stimulant, weak monoamine release Low toxicity
Pharmacological Differences
  • Amino Group Position: Compounds with amino groups at position 2 (e.g., 5-methoxy-6-methyl-2-aminoindan) exhibit stronger serotonergic effects, mimicking MDMA’s mechanism via serotonin transporter (SERT) modulation . In contrast, the 1-amino configuration in this compound may alter receptor affinity due to steric hindrance or electronic effects.
  • However, it may improve metabolic stability by resisting oxidative demethylation, a common pathway for methoxy-substituted analogues .
Toxicity Considerations
  • The 5-iodo substitution in 5-Iodo-2-aminoindan eliminates neurotoxicity associated with MDMA-like compounds, suggesting halogenation at specific positions mitigates adverse effects . The hydroxy group in this compound may similarly reduce toxicity, though direct evidence is lacking.

Q & A

Q. Q1: What are the optimal synthetic pathways for 1-Amino-7-hydroxy-4-methylindane, and how do reaction conditions influence yield and purity?

Methodological Answer: Synthesis optimization requires systematic variation of catalysts, solvents, and temperature. For example, palladium-catalyzed cross-coupling reactions (as seen in analogous quinoline derivatives ) can be adapted. Use HPLC and NMR to monitor intermediates and final product purity. Design a factorial experiment to test variables like solvent polarity (DMF vs. ethanol) and catalyst loading (e.g., PdCl₂(PPh₃)₂ ). Document yield, reaction time, and byproduct formation.

Q. Q2: How can spectroscopic techniques (NMR, IR, UV-Vis) be applied to confirm the structure of this compound?

Methodological Answer:

  • NMR: Assign peaks using ¹H and ¹³C NMR, focusing on aromatic protons (δ 6.5–8.5 ppm) and amine/hydroxyl groups (broad signals). Compare with structurally similar compounds (e.g., 4-Aminoquinoline derivatives ).
  • IR: Identify O–H (3200–3600 cm⁻¹) and N–H (3300–3500 cm⁻¹) stretches. Use XRD (as in hydrazide crystal studies ) for solid-state conformation.

Advanced Research Questions

Q. Q3: How can computational methods (DFT, molecular docking) predict the hydrogen-bonding network and reactivity of this compound?

Methodological Answer:

  • Perform DFT calculations (e.g., B3LYP/6-31G*) to model hydrogen-bonding interactions, as demonstrated in acyl hydrazide studies .
  • Use docking software (AutoDock Vina) to simulate interactions with biological targets (e.g., enzymes or receptors). Validate predictions with experimental data (e.g., crystallographic results ).

Q. Q4: How do contradictory data on the compound’s solubility and stability arise, and what strategies resolve these discrepancies?

Methodological Answer: Contradictions may stem from solvent polarity, pH, or measurement techniques. For example:

  • Solubility: Compare results from gravimetric analysis (saturation in ethanol ) vs. UV-Vis spectrophotometry.
  • Stability: Conduct accelerated degradation studies under varying temperatures and pH. Use LC-MS to identify degradation products .

Q. Q5: What experimental designs are suitable for probing the compound’s electronic properties (e.g., HOMO-LUMO gaps) and their relevance to photochemical applications?

Methodological Answer:

  • Cyclic Voltammetry: Measure redox potentials in acetonitrile (0.1 M TBAPF₆) to determine HOMO-LUMO gaps.
  • TD-DFT Calculations: Correlate experimental UV-Vis spectra with computed electronic transitions . Design a study comparing substituent effects (e.g., methyl vs. hydroxyl groups) on band gaps.

Methodological and Reproducibility Challenges

Q. Q6: How can researchers ensure reproducibility in synthesizing this compound across different laboratories?

Methodological Answer:

  • Standardize Protocols: Publish detailed procedures (e.g., catalyst pre-treatment, inert atmosphere requirements ).
  • Interlab Validation: Collaborate on round-robin testing, documenting yield, purity (HPLC area%), and spectroscopic data .
  • Error Analysis: Quantify uncertainties (e.g., ±2% yield variation due to temperature fluctuations) using error propagation models .

Q. Q7: What strategies mitigate biases in interpreting spectroscopic or crystallographic data for this compound?

Methodological Answer:

  • Blinded Analysis: Have independent researchers assign NMR/XRD peaks without prior knowledge of expected results.
  • Multi-Technique Cross-Validation: Compare XRD-derived bond lengths with DFT-optimized geometries . Use IR/Raman to confirm functional group assignments .

Data Management and Literature Review

Q. Q8: How should researchers conduct a systematic literature review to identify gaps in studies on this compound?

Methodological Answer:

  • Database Searches: Use SciFinder and Reaxys with keywords (e.g., “indane derivatives,” “aminophenol synthesis”). Exclude non-peer-reviewed sources (e.g., commercial databases) .
  • Gap Analysis: Create a matrix comparing existing studies on synthesis (yield, methods), spectroscopy, and applications. Highlight understudied areas (e.g., environmental toxicity) .

Q. Q9: What frameworks guide the integration of raw experimental data (e.g., NMR spectra, chromatograms) into publishable formats?

Methodological Answer:

  • Data Curation: Organize raw data (e.g., .dx NMR files, HPLC chromatograms) in repositories like Zenodo.
  • Supplementary Materials: Follow journal guidelines (e.g., ACS Style) to include processed data tables (melting points, Rf values) in appendices, as recommended for extended essays .

Advanced Analytical Techniques

Q. Q10: How can advanced mass spectrometry (HRMS, MS/MS) elucidate fragmentation pathways of this compound?

Methodological Answer:

  • HRMS: Use ESI-QTOF to determine exact mass (error < 2 ppm). Compare with predicted isotopic patterns.
  • MS/MS: Fragment precursor ions (e.g., [M+H]⁺) at varying collision energies. Map cleavage patterns to propose structural motifs, as done for quinoline derivatives .

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